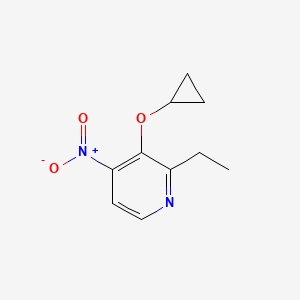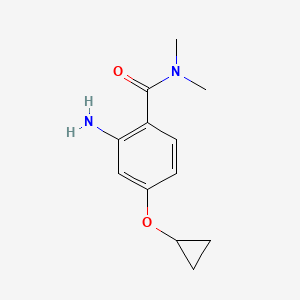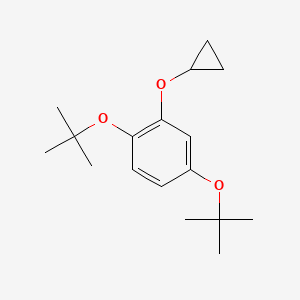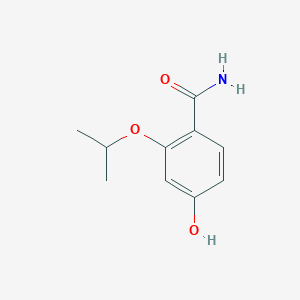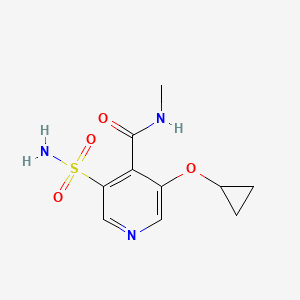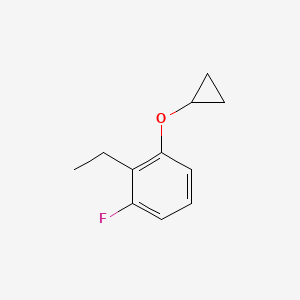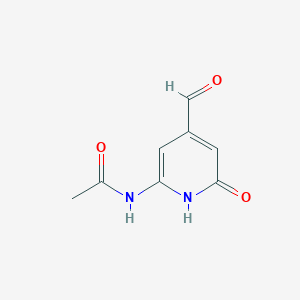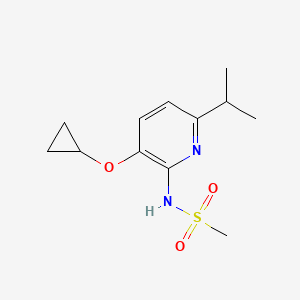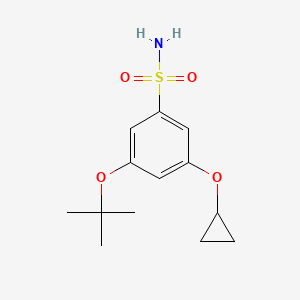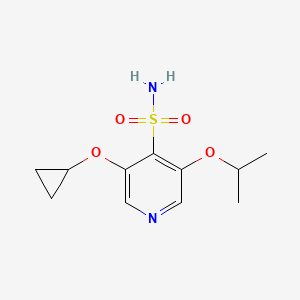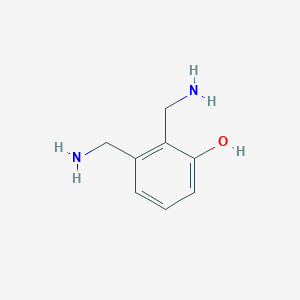
2,3-Bis(aminomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(aminomethyl)phenol is an organic compound with the molecular formula C8H12N2O It contains a phenol group substituted with two aminomethyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(aminomethyl)phenol typically involves the reaction of 2,3-dihydroxybenzaldehyde with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aldehyde group reacts with formaldehyde and ammonia to form the aminomethyl groups. The reaction conditions usually involve heating the reactants in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents may be employed to improve the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(aminomethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Bis(aminomethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminomethylphenol: Contains a single aminomethyl group and exhibits different reactivity and applications.
3-Aminomethylphenol: Similar to 2-Aminomethylphenol but with the aminomethyl group at the 3 position.
2,5-Bis(aminomethyl)phenol: Contains aminomethyl groups at the 2 and 5 positions, leading to different chemical properties.
Uniqueness
2,3-Bis(aminomethyl)phenol is unique due to the specific positioning of the aminomethyl groups, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2,3-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,11H,4-5,9-10H2 |
InChI-Schlüssel |
HKGAHGXQFHBAOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


